molecular formula C7H10ClN3O B2859355 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine CAS No. 1224600-39-8

2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine

Cat. No.: B2859355
CAS No.: 1224600-39-8
M. Wt: 187.63
InChI Key: CBGPQFOKFNIGIL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyrimidine with 2-methoxyethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The chlorine atom and the methoxyethyl group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloropyrimidine
  • 4-amino-2-chloropyrimidine
  • 2-chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine is unique due to the presence of the 2-methoxyethyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity compared to other similar pyrimidine derivatives .

Properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-12-5-4-9-6-2-3-10-7(8)11-6/h2-3H,4-5H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGPQFOKFNIGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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